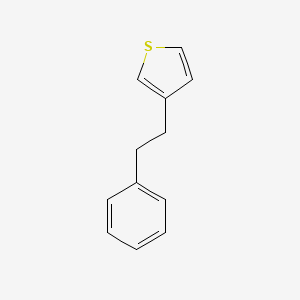
3-Phenethylthiophene
Cat. No. B8467958
M. Wt: 188.29 g/mol
InChI Key: VKKXVLUJEXIZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05594021
Procedure details


1-(3-thienyl)phenylethyl acetate dissolved in THF (20 ml) was added carefully to dry liquid ammonia (300 ml). Lithium metal was added in small portions until the blue color persisted. The resulting reaction mixture was stirred for 30 min and the reaction was quenched by addition of solid ammonium chloride. The residue, after the complete evaporation of liquid ammonia, was dissolved in water (100 ml) and was extracted with methylene chloride (4×50 ml). The combined organic layers was dried over MgSO4 and filtered. Removal of the solvent gave a crude product, which was purified by column chromatography using hexane followed by mixture of ethyl acetate in hexane as eluent to give 3-phenethylthiophene (3.2 g, 34% yield) and 1-(3-thienyl)phenethyl acetate (starting material, 7g).
Name
1-(3-thienyl)phenethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
1-(3-thienyl)phenylethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
Yield
34%
Identifiers


|
REACTION_CXSMILES
|
C(OCC[C:7]1([C:13]2[CH:17]=[CH:16][S:15][CH:14]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH2:8]1)(=O)C.[CH2:18]1COC[CH2:19]1>>[CH2:7]([C:13]1[CH:17]=[CH:16][S:15][CH:14]=1)[CH2:12][C:11]1[CH:10]=[CH:9][CH:8]=[CH:19][CH:18]=1
|
Inputs


Step One
|
Name
|
1-(3-thienyl)phenethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCCC1(CC=CC=C1)C1=CSC=C1
|
Step Two
|
Name
|
1-(3-thienyl)phenylethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCCC1(CC=CC=C1)C1=CSC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added carefully
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
to dry liquid ammonia (300 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Lithium metal was added in small portions until the blue color
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched by addition of solid ammonium chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue, after the complete evaporation of liquid ammonia
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in water (100 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with methylene chloride (4×50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers was dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a crude product, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by mixture of ethyl acetate in hexane as eluent
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC1=CC=CC=C1)C1=CSC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.2 g | |
| YIELD: PERCENTYIELD | 34% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
